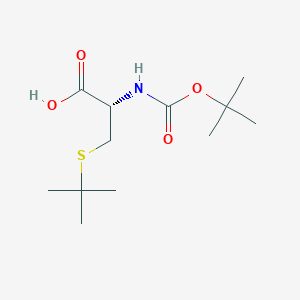

Boc-S-t-butyl-D-cysteine

Descripción general

Descripción

It is a biochemical used in proteomics research and has the molecular formula C12H23NO4S and a molecular weight of 277.38 g/mol.

Métodos De Preparación

The synthesis of Boc-S-t-butyl-D-cysteine typically involves the protection of the amino and thiol groups of cysteine. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group and tert-butyl groups to protect the thiol group. The reaction conditions often include the use of a base such as triethylamine in an organic solvent like dichloromethane .

Análisis De Reacciones Químicas

Boc-S-t-butyl-D-cysteine undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Peptide Synthesis

Boc-S-t-butyl-D-cysteine is primarily employed in the synthesis of peptides, particularly those containing cysteine residues. Its use as a protecting group allows for selective deprotection and the formation of disulfide bonds, which are crucial in stabilizing peptide structures.

Advantages in Solid-Phase Peptide Synthesis (SPPS)

- Selectivity : The t-butyl group provides stability during the synthesis process, allowing for controlled deprotection under mild conditions.

- Racemization Reduction : Studies have shown that using this compound leads to significantly lower racemization rates compared to other protecting groups during SPPS. For instance, racemization was only 0.74% with this compound compared to higher rates with Trt and Dpm derivatives .

- Enhanced Solubility : Peptides synthesized with this protecting group exhibit improved solubility, facilitating purification processes .

Drug Development

This compound is also important in the development of therapeutic peptides. Its ability to form stable disulfide bonds is critical for the structural integrity of many biologically active peptides.

Applications in Therapeutic Peptides

- Antimicrobial Agents : The incorporation of cysteine derivatives like this compound into peptide sequences can enhance antimicrobial activity by improving binding affinity and selectivity towards targets .

- Cancer Therapy : Peptides modified with this compound have been explored for their potential in cancer treatments, as they can be designed to target specific pathways involved in tumor growth and metastasis .

Biochemical Research

In biochemical studies, this compound serves as a tool for investigating cysteine's role in redox biology and protein interactions.

Redox Biology

Cysteine residues are pivotal in redox signaling due to their thiol groups. The use of this compound allows researchers to study the effects of thiol modifications on protein function and stability under oxidative stress conditions.

Protein Labeling

The compound can be utilized for labeling proteins in vitro and in vivo, enabling tracking of protein interactions and dynamics within cellular environments . This application is crucial for understanding disease mechanisms at the molecular level.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism of action of Boc-S-t-butyl-D-cysteine involves the protection of the amino and thiol groups, which allows for selective reactions at other functional groups. The Boc group is stable under basic conditions but can be removed under acidic conditions, while the tert-butyl group can be removed under strong acidic conditions .

Comparación Con Compuestos Similares

Boc-S-t-butyl-D-cysteine is similar to other Boc-protected amino acids, such as Boc-L-cysteine and Boc-L-serine. its unique feature is the additional protection of the thiol group with a tert-butyl group, which provides greater stability and selectivity in synthetic applications .

Similar compounds include:

Actividad Biológica

Boc-S-t-butyl-D-cysteine is a cysteine derivative that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique biological activities. This article explores the compound's synthesis, biological properties, and potential applications based on recent research findings.

This compound is synthesized through solid-phase peptide synthesis (SPPS), where the Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality of cysteine. The use of the t-butyl group enhances the stability of the cysteine during synthesis, minimizing side reactions that can occur with other protecting groups.

1.1 Synthetic Route

The synthetic route typically involves:

- Protection of Cysteine : The thiol group is protected to prevent unwanted reactions during synthesis.

- Coupling Reactions : The protected cysteine is coupled with other amino acids using standard peptide coupling techniques.

- Deprotection : Finally, the Boc and t-butyl groups are removed under acidic conditions to yield the active compound.

This compound exhibits biological activity primarily through its interaction with cysteine residues in proteins, influencing various signaling pathways. Its mechanism includes:

- Redox Regulation : The thiol group can participate in redox reactions, modulating oxidative stress responses in cells.

- Protein Modification : It can form disulfide bonds or react with electrophilic species, affecting protein function.

2.2 Case Studies and Findings

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotection : Research indicates that D-cysteine plays a role in neurodevelopment and may protect against neurodegenerative diseases such as Alzheimer's by regulating neural progenitor cell proliferation through inhibition of AKT signaling pathways .

- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential as an anticancer agent .

- Reversal of Opioid Effects : D-cysteine derivatives have been investigated for their ability to reverse morphine-induced respiratory depression in animal models, indicating therapeutic potential in opioid overdose scenarios .

3.1 Biological Activity Summary Table

4. Conclusion and Future Directions

This compound presents significant promise due to its diverse biological activities, particularly in neuroprotection and potential therapeutic applications in oncology and pain management. Future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) Studies : To optimize its pharmacological properties for specific therapeutic targets.

This compound exemplifies the importance of cysteine derivatives in biomedical research and highlights the need for continued exploration into their applications.

Propiedades

IUPAC Name |

(2S)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGARKMDCQCLMCS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.